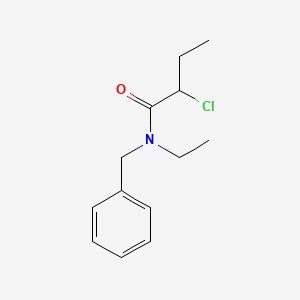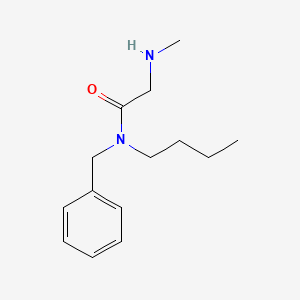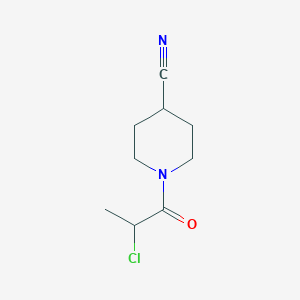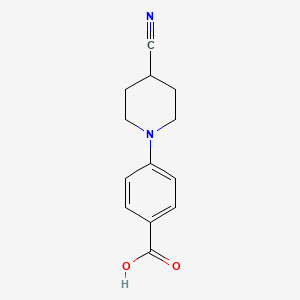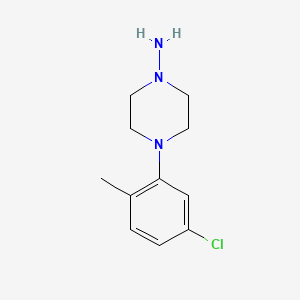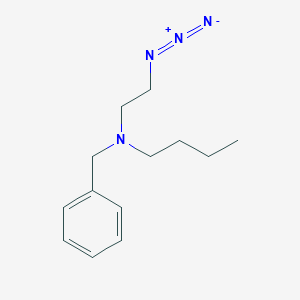![molecular formula C11H17N3O3 B1479100 2-乙基-5-(甲基甘氨酰)四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮 CAS No. 2098091-12-2](/img/structure/B1479100.png)
2-乙基-5-(甲基甘氨酰)四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮
描述
2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, also known as EMTHPP, is a novel organic compound that has recently been studied for its potential applications in medicinal chemistry. This compound has been found to possess interesting properties, such as its ability to act as an inhibitor of the enzyme serine hydrolase. This property makes it a promising candidate for the development of new drugs and treatments for various diseases. Additionally, the compound has been studied for its potential use in biochemistry, physiology, and other scientific fields. In
科学研究应用
Synthesis of Tricyclic Tetrahydropyrrolopyrroles
This compound is pivotal in synthesizing tricyclic tetrahydropyrrolopyrroles, which are condensed at the C(4)–N(5) bond with various heterocycles. The (3+2) cycloaddition reactions of azomethine ylides with maleimides are a key method for constructing these structures, which are significant due to their presence in many alkaloids and biologically active compounds .
Domino Reactions in Heterocyclic Synthesis
It serves as a precursor in domino reactions, which are a series of two or more bond-forming transformations that occur under the same reaction conditions. This process is used to create polyfunctional hexahydropyrrolopyrroles, which are valuable in medicinal chemistry for their biological activity .
Optoelectronic Materials
Derivatives of this compound are used in the development of optoelectronic materials. These materials have applications in light-emitting diodes (LEDs), photovoltaic cells, and other devices that convert electrical energy into light or vice versa .
Pigment Production
The compound’s derivatives are also utilized as pigments for various purposes. Their unique chemical structure allows for the creation of pigments with specific properties required for different industrial applications .
Biological Activity
Researchers have found that certain derivatives exhibit a range of biological activities. These include acting as inhibitors of protein methyltransferases and glycosyltransferases, which are enzymes involved in the modification of proteins and carbohydrates, respectively .
Serotonin Receptor Agonists
Some derivatives act as agonists for serotonin 5-HT receptors. These receptors are targets for drugs used to treat various psychiatric and gastrointestinal disorders .
Integrin Antagonists
The compound’s framework is used to develop antagonists of integrin VLA-4. These antagonists are investigated for their potential to treat inflammatory diseases and certain types of cancer .
Antibacterial Agents
Finally, the structural analogs of this compound are promising candidates for developing new antibacterial agents. They are particularly interesting as potential alternatives to fluoroquinolones, a class of antibiotics .
作用机制
Target of Action
Similar compounds have been used in the development of covalent organic frameworks (cofs) for photocatalysis .
Mode of Action
It’s known that similar compounds can be used in the synthesis of cofs, which have a wide absorption range from 200 nm to 900 nm (ultraviolet-visible-near infrared light) . This broad absorption range allows these materials to efficiently utilize solar spectra, which is crucial for photocatalysis .
Biochemical Pathways
Related compounds have been used in the development of cofs for various photocatalytic applications, including carbon dioxide reduction, photocatalytic hydrogen production, hydrogen peroxide synthesis, and organic synthesis .
Result of Action
Similar compounds have been used in the development of cofs, which have shown high photocatalytic conversion rates and selectivity .
属性
IUPAC Name |
5-ethyl-2-[2-(methylamino)acetyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-3-14-10(16)7-5-13(9(15)4-12-2)6-8(7)11(14)17/h7-8,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXKEFGOPDIROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile](/img/structure/B1479019.png)
![5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479020.png)
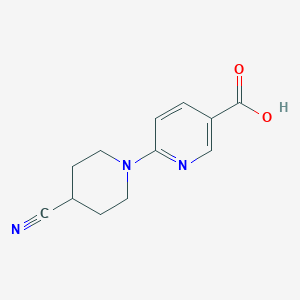
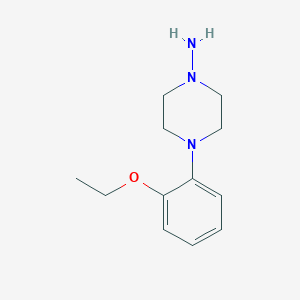


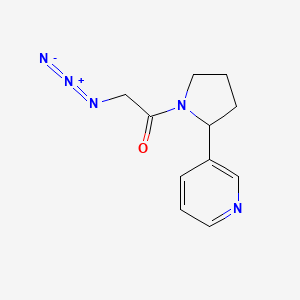
![4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)aniline](/img/structure/B1479028.png)
